molecular formula C15H16N2O3S B5342356 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine

4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine

Cat. No.: B5342356
M. Wt: 304.4 g/mol
InChI Key: JNTLPPHDVPMUJS-UHFFFAOYSA-N
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Description

4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine is a complex organic compound that features a unique combination of a benzodioxole ring, a thiazole ring, and a morpholine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or thiazole rings.

    Reduction: Reduced forms of the compound, potentially altering the thiazole or morpholine rings.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The benzodioxole and thiazole rings may interact with enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. The presence of the thiazole ring, in particular, differentiates it from other benzodioxole-containing compounds and may contribute to its specific interactions with biological targets.

Properties

IUPAC Name

4-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-13-14(20-10-19-13)7-11(1)15-16-12(9-21-15)8-17-3-5-18-6-4-17/h1-2,7,9H,3-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTLPPHDVPMUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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